REACTION_CXSMILES
|
O[CH2:2][CH:3]1[CH:8]([CH2:9][OH:10])[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4]1.Cl>>[CH2:9]1[CH:8]2[CH:3]([CH2:4][NH:5][CH2:6][CH2:7]2)[CH2:2][O:10]1
|
Name
|
Tert-butyl 3,4-bis(hydroxymethyl)piperidine-1-carboxylate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OCC1CN(CCC1CO)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
by adding aqueous solution of NaOH
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with CH2Cl2 (30 mL×2)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1OCC2CNCCC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |